Superior Preclinical Efficacy Against Squamous Cell Carcinoma Models Compared to Cetuximab and Afatinib
In preclinical models of squamous cell carcinoma of the head and neck (SCCHN) and skin (SCCS), tarloxotinib demonstrated a 100% response rate, whereas the comparators cetuximab and afatinib showed no responses (0% response rate) [1]. This was accompanied by superior pharmacodynamic effects of tarloxotinib on EGFR target modulation, indicating a potentially superior therapeutic index [1].
| Evidence Dimension | Tumor Response Rate |
|---|---|
| Target Compound Data | 100% response rate |
| Comparator Or Baseline | Cetuximab (0%), Afatinib (0%) |
| Quantified Difference | 100% vs. 0% |
| Conditions | Preclinical models of SCCHN and SCCS |
Why This Matters
This data directly addresses a key procurement question by demonstrating that tarloxotinib achieves activity in models where approved EGFR-targeted agents completely fail, justifying its selection for squamous cell carcinoma research.
- [1] V. Jackson, et al. Preclinical rationale for the ongoing Phase 2 study of the hypoxia-activated EGFR-TKI tarloxotinib bromide (TH-4000) in patients with advanced squamous cell carcinoma of the head and neck. Mol Cancer Ther. 2015;14(12 Suppl 2):Abstract A66. View Source
